4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane” is an organic compound . It is an intermediate with borate and sulfonamide groups .
Molecular Structure Analysis
The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 461.4±45.0 °C and its density is predicted to be 1.10±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have developed various derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes for different scientific purposes. For example, Spencer et al. (2002) synthesized 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives to explore their inhibitory activity against serine proteases, including thrombin, highlighting their potential in biomedical research without focusing on direct drug applications (Spencer et al., 2002). Similarly, Das et al. (2015) synthesized pinacolylboronate-substituted stilbenes and explored their application in synthesizing boron-capped polyenes for new material development in LCD technology, also noting their investigation into therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Application in Sensing and Detection
The compound's derivatives have been used in developing sensitive and selective sensors for biological and chemical detection. Nie et al. (2020) designed a 4-substituted pyrene derivative for H2O2 detection in living cells, showcasing its utility in biological research and diagnostic applications (Nie et al., 2020).
Materials Science and Polymer Synthesis
In materials science, the compound serves as a building block for synthesizing polymers with specific optical properties or functionalities. Fischer et al. (2013) utilized heterodifunctional polyfluorene building blocks for creating nanoparticles with enhanced brightness and emission-tuned properties, relevant for applications in nanotechnology and materials science (Fischer et al., 2013).
Advanced Synthesis Techniques
Researchers have developed advanced synthesis techniques using 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane derivatives for creating complex molecules. Huang et al. (2021) conducted a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, demonstrating its use in crystal structure analysis and DFT study to understand the molecular configuration and electronic properties of such compounds (Huang et al., 2021).
Mechanism of Action
Target of Action
The compound, also known as 2-Methyl-5-trifluoromethylphenylboronic acid, pinacol ester, is an organoboron compound . Organoboron compounds are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions . It has high stability, low toxicity, and high reactivity in various transformation processes . The compound’s mode of action is primarily through its interaction with its targets, leading to changes in the targets’ function.
Biochemical Pathways
The compound is involved in various biochemical pathways due to its high reactivity. It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . The compound’s action on these pathways can lead to downstream effects, including the synthesis of new compounds.
Result of Action
The compound’s action results in the synthesis of new compounds through various reactions . In addition, organoboron compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)8-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMBOYONRARSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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